molecular formula C17H23NO5S B2530344 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide CAS No. 1421512-64-2

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide

Cat. No.: B2530344
CAS No.: 1421512-64-2
M. Wt: 353.43
InChI Key: DTWRPELXUGEUSQ-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxyethyl group, and a propoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the furan-3-ylmethylamine and 4-propoxybenzenesulfonyl chloride. These reactants are combined under controlled conditions, often using a base such as triethylamine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid.

  • Reduction: The sulfonamide group can be reduced to form the corresponding amine.

  • Substitution: The methoxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Furan-3-carboxylic acid

  • Reduction: N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxyaniline

  • Substitution: Various derivatives depending on the substituent used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions and metabolic pathways.

Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain cancers.

Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide

  • N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-butoxybenzenesulfonamide

  • N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-ethoxybenzenesulfonamide

Uniqueness: N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide is unique due to its specific structural features, which influence its reactivity and biological activity. The presence of the propoxy group, in particular, distinguishes it from similar compounds and contributes to its distinct properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5S/c1-3-10-23-16-4-6-17(7-5-16)24(19,20)18(9-12-21-2)13-15-8-11-22-14-15/h4-8,11,14H,3,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWRPELXUGEUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)N(CCOC)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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